N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
CAS No.: 1111214-69-7
Cat. No.: VC4629316
Molecular Formula: C24H25N5O2S
Molecular Weight: 447.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111214-69-7 |
|---|---|
| Molecular Formula | C24H25N5O2S |
| Molecular Weight | 447.56 |
| IUPAC Name | N-cyclopentyl-4-methyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C24H25N5O2S/c1-15-6-5-7-16(12-15)14-32-24-27-26-23-28(2)22(31)19-11-10-17(13-20(19)29(23)24)21(30)25-18-8-3-4-9-18/h5-7,10-13,18H,3-4,8-9,14H2,1-2H3,(H,25,30) |
| SMILES | CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates multiple pharmacophoric elements:
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A quinazoline core (a bicyclic system comprising fused benzene and pyrimidine rings), which is a well-established scaffold in anticancer and antimicrobial agents .
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A 1,2,4-triazolo[4,3-a]quinazoline system, where the triazole ring is annulated to the quinazoline, enhancing electronic diversity and hydrogen-bonding capacity .
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Substituents include a cyclopentyl group at the N-position, a 3-methylbenzyl sulfanyl moiety, and a methyl group at the 4-position of the quinazoline ring. These groups contribute to steric bulk and lipophilicity, influencing membrane permeability and target binding.
The molecular formula is C24H25N5O2S, with a molecular weight of 447.56 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O2S |
| Molecular Weight | 447.56 g/mol |
| CAS Number | 1111214-69-7 |
| Key Functional Groups | Triazole, Quinazoline, Sulfanyl |
Physicochemical Characteristics
The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for crossing biological membranes. Its solubility in aqueous solutions is limited (<1 mg/mL) but improves in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. The presence of the sulfanyl group (-S-) enhances stability against oxidative degradation compared to analogous oxygen-containing derivatives .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions generates the quinazoline backbone .
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Triazole Annulation: Cyclization via Huisgen 1,3-dipolar cycloaddition or hydrazide intermediates introduces the triazole ring .
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Functionalization:
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Sulfanyl Incorporation: Thioether formation using 3-methylbenzyl mercaptan and a halogenated intermediate.
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Cyclopentyl Attachment: Nucleophilic substitution or reductive amination to introduce the cyclopentyl group.
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A representative yield for the final step is 65–73%, with purity >95% confirmed by HPLC.
Challenges in Synthesis
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Regioselectivity: Competing pathways during triazole formation may yield linear (trans) or angular (cis) isomers, necessitating careful control of reaction conditions (e.g., solvent polarity, temperature) .
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Intermediate Stability: The sulfanyl group is prone to oxidation during purification, requiring inert atmospheres or antioxidant additives .
Biological Activity and Mechanism
Antimicrobial Effects
Against Staphylococcus aureus, the compound shows a minimum inhibitory concentration (MIC) of 62.4 μM, inferior to ciprofloxacin (MIC = 4.7 μM) but superior to vancomycin derivatives . The sulfanyl group may disrupt bacterial cell wall synthesis by chelating essential metal ions .
Structure-Activity Relationships (SAR)
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Triazole Position: Angular annulation (as in this compound) enhances kinase binding vs. linear isomers .
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Sulfanyl Group: Replacement with oxygen reduces potency (e.g., IC50 increases to 45 μM in MCF-7 cells), highlighting the role of sulfur in target engagement.
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Cyclopentyl vs. Cyclohexyl: Cyclopentyl derivatives exhibit 20% higher solubility in simulated gastric fluid compared to bulkier cyclohexyl analogs.
Future Directions
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Prodrug Development: Esterification of the carboxamide to improve oral bioavailability.
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Combination Therapy: Synergy studies with EGFR inhibitors (e.g., osimertinib) to overcome resistance in non-small cell lung cancer .
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Target Validation: CRISPR-Cas9 screens to identify off-target kinases contributing to efficacy .
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